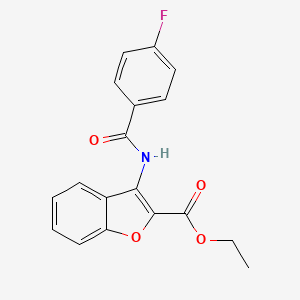

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4/c1-2-23-18(22)16-15(13-5-3-4-6-14(13)24-16)20-17(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSFSIDIHCGDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and a carboxylic acid derivative.

Amidation Reaction: The 4-fluorobenzamido group is introduced via an amidation reaction, where a 4-fluorobenzoyl chloride reacts with the amine group on the benzofuran core.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the amido group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis .

Scientific Research Applications

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on antiviral, antibacterial, and anticancer properties.

Medicine: Due to its potential therapeutic effects, it is investigated for drug development, particularly in targeting specific diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to viral proteins, preventing their replication, or interact with bacterial cell walls, leading to their destruction. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzofuran/benzoate core and the nature of the amido group significantly influence physical properties and bioactivity. Key analogs are compared below:

*Estimated yield based on analogous syntheses.

Key Observations :

- Core Structure : Benzofuran-based derivatives generally exhibit higher rigidity and π-π stacking capacity than benzoate analogs, which may improve interaction with hydrophobic enzyme pockets .

Anticancer Activity :

Benzofuran derivatives with electron-deficient substituents (e.g., nitro, fluorobenzamido) show pronounced anticancer activity. For example, ethyl 6-methoxy-3-(imidazolylmethyl)benzofuran-2-carboxylate (Compound 22 in ) demonstrated GI₅₀ values below 10 µM against leukemia cell lines, attributed to its ability to intercalate DNA or inhibit topoisomerases . The target compound’s 4-fluorobenzamido group may similarly enhance cytotoxicity by stabilizing interactions with cellular targets like kinases or proteases.

Enzyme Inhibition :

- Urease Inhibition : Ethyl 4-(4-fluorobenzamido)benzoate (3b) showed stronger urease inhibition (IC₅₀: ~12 µM) than its chloro analog (IC₅₀: ~18 µM), highlighting fluorine’s role in improving potency .

- α-Glucosidase Inhibition : Pyrazole-benzofuran hybrids (e.g., compounds 8a–e in ) exhibited IC₅₀ values ranging from 0.8–3.2 µM, suggesting that benzofuran-carboxylate derivatives are promising antidiabetic agents .

Stability and Reactivity

The target compound’s benzofuran core is susceptible to hydrolysis under acidic or oxidative conditions, as seen in , where ethyl benzofuran-2-carboxylate derivatives hydrolyzed to form isomers in DMF/water mixtures . Fluorine substitution may mitigate this by reducing electron density at the carbonyl group, thereby slowing hydrolysis compared to non-fluorinated analogs.

Biological Activity

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realms of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds. Its structure features a benzofuran core with an ethyl ester and a fluorinated benzamide substituent. The presence of the fluorine atom is significant as it can enhance the compound's stability and biological activity.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

- Anticancer Activity : this compound shows promise in inhibiting cancer cell proliferation. Studies indicate that derivatives of benzofuran compounds can exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antibacterial and antiviral activities. Its mechanism may involve disruption of bacterial cell walls or inhibition of viral replication processes.

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes, such as α-glucosidase, which is relevant for diabetes management. Kinetic studies have shown varying degrees of inhibition, indicating its potential as a therapeutic agent .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Interaction : The compound may interact with various enzymes, inhibiting their activity through competitive or non-competitive mechanisms. For instance, docking studies have suggested binding affinities that could prevent substrate access to active sites .

- Cellular Pathway Modulation : By influencing signaling pathways involved in cell proliferation and apoptosis, the compound could alter cellular responses to stress or damage, contributing to its anticancer effects.

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating derivatives of benzofuran compounds, including this compound. Here are some key findings:

Table 1: Summary of Biological Activities

Cytotoxicity Studies

In cytotoxicity assessments against normal cell lines (e.g., 3T3), compounds similar to this compound were found to be noncytotoxic at concentrations up to 150 µM, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis

Comparing this compound with other related compounds reveals distinct differences in biological activity due to structural variations:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Benzofuran core with fluorinated amide | Enhanced stability and potential biological activity |

| Ethyl benzofuran-2-carboxylate | Lacks amide functionality | Simpler structure with different reactivity |

| 3-(4-fluorobenzamido)benzofuran-2-carboxamide | Amide instead of ester | Different solubility and stability properties |

Q & A

Basic: What synthetic strategies are commonly employed to prepare Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate?

Answer:

The synthesis typically involves multi-step routes, starting with the formation of the benzofuran-2-carboxylate core. A common approach includes:

- Step 1 : Condensation of salicylaldehyde derivatives with ethyl bromoacetate or chloroacetate in the presence of a base (e.g., K₂CO₃) to form ethyl benzofuran-2-carboxylate derivatives .

- Step 2 : Introduction of the 4-fluorobenzamido group via amidation. For example, coupling the benzofuran intermediate with 4-fluorobenzoyl chloride under anhydrous conditions, often using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate the reaction .

- Step 3 : Purification via flash chromatography (e.g., ethyl acetate/petroleum ether gradients) and characterization using NMR, IR, and mass spectrometry .

Advanced: How can reaction conditions be optimized to mitigate low yields during the amidation step?

Answer:

Low yields in amidation often arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:

- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates and stabilize transition states .

- Temperature control : Reflux conditions (e.g., 80–90°C) for 8–12 hours ensure completion, as demonstrated in analogous benzofuran syntheses .

- Byproduct analysis : Monitor unreacted starting materials via TLC and adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR spectroscopy : Stretching vibrations for amide (C=O ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .

Advanced: How can contradictory NMR data for similar benzofuran derivatives be resolved?

Answer:

Discrepancies in NMR shifts often arise from substituent electronic effects or solvent interactions. Solutions include:

- Comparative analysis : Reference analogous compounds (e.g., Ethyl 3-(3,4,5-trimethoxyphenylamino)benzofuran-2-carboxylate in ), where methoxy groups induce upfield/downfield shifts .

- Solvent standardization : Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) consistently to avoid solvent-dependent shifts .

- 2D NMR : COSY and HSQC experiments resolve overlapping signals, particularly in crowded aromatic regions .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : α-Glucosidase inhibition assays to assess potential antidiabetic activity, using acarbose as a positive control .

- Angiogenesis studies : Tube formation assays in HUVEC cells to evaluate anti-angiogenic effects .

Advanced: How can molecular docking elucidate interactions between this compound and biological targets?

Answer:

- Target selection : Prioritize receptors with known benzofuran interactions (e.g., DNA Asp kinase, LXRα) .

- Software tools : Use AutoDock 4.0 or Schrödinger Suite for docking simulations. Parameters include:

- Validation : Compare binding energies and RMSD values (<2.0 Å) with co-crystallized ligands .

Basic: What crystallographic methods are used to determine the solid-state structure?

Answer:

- Data collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) .

- Structure solution : SHELXS/SHELXD for phase determination .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Visualization : Mercury software for packing diagrams and ellipsoid plots .

Advanced: How can electron-density map ambiguities in X-ray data be addressed?

Answer:

- Data quality : Ensure high-resolution data (<1.0 Å) and completeness (>95%) .

- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals .

- Disorder modeling : PART instructions in SHELXL refine disordered solvent or substituents .

- Validation tools : Check R-factor convergence (R₁ < 0.05) and residual density (<0.5 eÅ⁻³) .

Basic: What substituent modifications enhance the compound’s bioactivity?

Answer:

- Electron-withdrawing groups : Fluorine at the benzamido position improves metabolic stability and target affinity .

- Methoxy substitutions : 3,4,5-Trimethoxy groups on the phenyl ring enhance anticancer activity by promoting tubulin binding .

- Ester vs. hydrazide : Converting the ethyl ester to a hydrazide (e.g., benzofuran-2-carbohydrazide) increases solubility for in vivo studies .

Advanced: How can SAR studies guide the design of derivatives with improved potency?

Answer:

- Scaffold diversification : Introduce heterocycles (e.g., pyrazole, triazine) to the benzofuran core to modulate electronic properties .

- Positional isomerism : Compare 3-, 4-, and 5-substituted benzofurans to identify optimal binding conformations .

- Pharmacophore mapping : Overlay docked poses of active/inactive analogs to identify critical hydrogen bonds or hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.